An In-Depth Technical Guide to 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid: A Scaffold for Modulating Nuclear Receptor Activity
An In-Depth Technical Guide to 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid: A Scaffold for Modulating Nuclear Receptor Activity
This technical guide provides a comprehensive overview of 2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS 402936-71-4), a heterocyclic scaffold of significant interest in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, biological significance, and the experimental workflows used to evaluate its derivatives. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Benzothiophene Core in Medicinal Chemistry
The benzothiophene moiety, an aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry. It is present in a range of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1] The structural rigidity and lipophilic nature of the benzothiophene core, combined with its capacity for diverse functionalization, make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets.[2][3] This guide focuses on the 2,3-dihydro derivative, which introduces a chiral center and a non-aromatic thiophene ring, offering distinct spatial arrangements for interacting with protein targets.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a core scaffold is fundamental to any drug discovery program.
| Property | Value | Source |
| CAS Number | 402936-71-4 | Chemchart[1] |
| Molecular Formula | C₉H₈O₂S | PubChem[4] |
| Molecular Weight | 180.22 g/mol | PubChem[4] |
| Predicted XlogP | 2.1 | PubChem[4] |
| Monoisotopic Mass | 180.0245 Da | PubChem[4] |
Spectroscopic Characterization
Accurate structural elucidation is paramount. While specific spectra for the title compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from the closely related benzo[b]thiophene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The dihydro- nature of the thiophene ring will result in aliphatic proton signals, a significant departure from its aromatic counterpart. Protons on the aromatic benzene ring are expected in the downfield region (δ 7.0-8.0 ppm). The protons of the dihydrothiophene ring, specifically the CH and CH₂ groups at positions 2 and 3, would likely appear as complex multiplets in the upfield region (approximately δ 3.0-5.0 ppm). The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons of the benzene ring and the aliphatic carbons of the dihydrothiophene ring. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. The aliphatic carbons at positions 2 and 3 will be significantly upfield compared to the sp² carbons in the aromatic analog.[5][6]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. A strong C=O stretching absorption will be present in the region of 1690-1760 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be observed between 910-1440 cm⁻¹.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 180. A prominent fragment would likely correspond to the loss of the carboxylic acid group (M-45).[7] Electrospray ionization (ESI) would show [M-H]⁻ at m/z 179 in negative mode or [M+H]⁺ at m/z 181 in positive mode.[4]
Synthesis of 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid
While numerous methods exist for the synthesis of substituted benzothiophenes, a direct and reliable route to the title compound can be envisioned through the reduction of the corresponding unsaturated analog, benzo[b]thiophene-2-carboxylic acid.[8][9]
Proposed Synthetic Protocol: Catalytic Hydrogenation
This protocol describes a plausible method for the synthesis of 2,3-dihydro-1-benzothiophene-2-carboxylic acid via the catalytic hydrogenation of benzo[b]thiophene-2-carboxylic acid.
Rationale: Catalytic hydrogenation is a well-established and efficient method for the reduction of alkenes in the presence of other functional groups like carboxylic acids and aromatic rings. The choice of a suitable catalyst is crucial to achieve selective reduction of the thiophene double bond without over-reduction of the benzene ring. Rhodium-based catalysts have shown excellent efficacy in the asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides, suggesting their potential applicability here.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of benzo[b]thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a high-pressure reaction vessel, add a catalytic amount of a rhodium catalyst (e.g., 1-5 mol% of [Rh(COD)₂]BF₄) and a suitable phosphine ligand (e.g., a chiral ferrocenyl phosphine ligand for asymmetric synthesis).[9]
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2,3-dihydro-1-benzothiophene-2-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as detailed in Section 2.1.
Biological Significance and Therapeutic Potential
Derivatives of the benzothiophene scaffold have shown a wide range of biological activities.[3] Recent research has highlighted the potential of the related 4,5,6,7-tetrahydro-benzothiophene core as a potent modulator of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[2][10]
Mechanism of Action: RORγt Inverse Agonism
RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[11][12] Th17 cells are key players in the immune response against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. RORγt drives the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[10][13]
Derivatives of the benzothiophene scaffold have been identified as potent inverse agonists of RORγt.[10][11] Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of the receptor. This is achieved by binding to the ligand-binding pocket and inducing a conformational change that destabilizes the active state of the protein.[2] This mechanism involves steric clashes and push-pull interactions within the ligand-binding pocket, leading to reduced co-activator recruitment and decreased transcriptional output of target genes like IL17A.[2]
Caption: RORγt Signaling in Th17 Cells.
Pharmacokinetics and Drug-like Properties
For a scaffold to be considered a viable starting point for drug development, its derivatives must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on related 4,5,6,7-tetrahydro-benzothiophene derivatives have shown that this class of compounds can be optimized to have good solubility, high permeability in Caco-2 assays, and varying degrees of metabolic stability in mouse, rat, human, and dog liver microsomes.[2][14] Furthermore, a benzothiophene carboxylate derivative developed as a BDK inhibitor demonstrated excellent pharmacokinetics in mice, with a long terminal half-life of 730 minutes and high metabolic stability.[12]
Experimental Protocols for Biological Evaluation
The evaluation of novel compounds targeting RORγt typically involves a tiered approach, starting with biochemical assays to confirm direct binding and progressing to cell-based assays to assess functional activity.
Caption: Tiered approach for compound evaluation.
Protocol: TR-FRET Competitive Binding Assay
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay used to quantify the binding of a test compound to a target protein.[15] In this competitive binding format, the test compound displaces a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD), leading to a decrease in the FRET signal.[14] The use of a long-lifetime terbium (Tb) chelate as the donor minimizes interference from compound autofluorescence.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-tagged RORγt-LBD and a 2X solution of a fluorescently labeled tracer ligand in TR-FRET assay buffer.
-
Prepare a 2X solution of Tb-labeled anti-GST antibody in the same buffer.
-
Perform serial dilutions of the test compound (e.g., 2,3-dihydro-1-benzothiophene-2-carboxylic acid derivatives) in DMSO and then dilute into the assay buffer to create 4X working solutions.
-
-
Assay Plate Setup:
-
In a low-volume, 384-well black assay plate, add 5 µL of the 4X test compound solution or vehicle control (DMSO) to the appropriate wells.
-
Add 5 µL of the 2X GST-RORγt-LBD/tracer mix to all wells.
-
Add 10 µL of the 2X Tb-anti-GST antibody solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm.
-
Measure the emission at two wavelengths: ~495 nm (terbium donor) and ~520 nm (fluorescent tracer acceptor).[1]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.[16]
-
Protocol: GAL4-RORγt Reporter Gene Assay
Principle: This cell-based assay measures the functional activity of a test compound on RORγt-mediated transcription.[17] HEK293T cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the human RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[18] An inverse agonist will bind to the RORγt LBD, reducing its transcriptional activity and thus decreasing luciferase expression.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well white, clear-bottom plate.
-
Co-transfect the cells with the GAL4-RORγt LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing Renilla luciferase is often co-transfected as a control for transfection efficiency and cell viability.[17]
-
-
Compound Treatment:
-
After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of the test compound or vehicle control.
-
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for changes in gene expression and protein production.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the RORγt-mediated reporter gene expression.
-
Safety and Toxicology
The safety profile of any new chemical entity is of utmost importance. While specific toxicity data for 2,3-dihydro-1-benzothiophene-2-carboxylic acid is not available, information from related compounds provides some guidance. Safety Data Sheets for compounds like benzo[b]thiophene-2-carboxylic hydrazide indicate potential for skin, eye, and respiratory irritation.[16] As a general precaution, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
For derivatives being developed as RORγt inverse agonists, it is noted that chronic in vivo toxicity studies are necessary to understand any long-term effects, particularly on the liver and lymphatic tissues.[13]
Conclusion and Future Directions
2,3-Dihydro-1-benzothiophene-2-carboxylic acid represents a versatile and promising scaffold for the development of novel therapeutics. Its derivatives have shown particular promise as inverse agonists of RORγt, a high-value target for a range of autoimmune and inflammatory disorders. The introduction of a chiral center in the dihydro- form offers opportunities for exploring stereospecific interactions and improving potency and selectivity.
Future research should focus on the efficient and stereoselective synthesis of derivatives based on this core, followed by a systematic structure-activity relationship (SAR) evaluation using the biochemical and cellular assays outlined in this guide. Comprehensive ADME-Tox profiling will be crucial for identifying lead candidates with the potential for further preclinical and clinical development. The insights and protocols provided herein serve as a robust foundation for researchers and drug developers to unlock the full therapeutic potential of this valuable chemical scaffold.
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